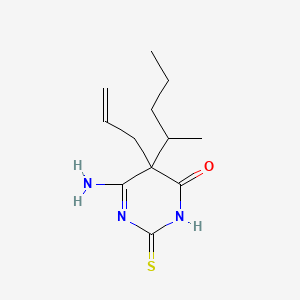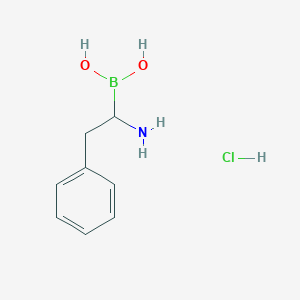
(1-Amino-2-phenylethyl)boronic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Amino-2-phenylethyl)boronic acid;hydrochloride is a boronic acid derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. Boronic acids are known for their unique properties, including their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-2-phenylethyl)boronic acid;hydrochloride typically involves the reaction of phenylethylamine with boronic acid derivatives under controlled conditions. One common method includes the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of boronic acid derivatives, including this compound, often involves large-scale reactions using automated systems to maintain consistency and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
化学反应分析
Types of Reactions: (1-Amino-2-phenylethyl)boronic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical in Suzuki-Miyaura couplings.
Major Products: The major products formed from these reactions include various boronic esters, borates, and coupled organic compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
(1-Amino-2-phenylethyl)boronic acid;hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism by which (1-Amino-2-phenylethyl)boronic acid;hydrochloride exerts its effects involves its ability to act as a Lewis acid, forming complexes with Lewis bases such as hydroxide anions and electron-donating groups like nitrogen or oxygen . This property allows it to participate in various catalytic and binding processes, making it valuable in both chemical reactions and biological systems.
相似化合物的比较
Phenylboronic acid: Another boronic acid derivative used in similar coupling reactions.
3-Aminophenylboronic acid: Used in Suzuki-Miyaura coupling and other applications.
Borinic acid derivatives: These compounds share similar properties but differ in their specific reactivity and applications.
Uniqueness: (1-Amino-2-phenylethyl)boronic acid;hydrochloride is unique due to its specific structure, which combines an amino group with a boronic acid moiety, allowing for versatile reactivity and applications in both organic synthesis and medicinal chemistry .
属性
分子式 |
C8H13BClNO2 |
|---|---|
分子量 |
201.46 g/mol |
IUPAC 名称 |
(1-amino-2-phenylethyl)boronic acid;hydrochloride |
InChI |
InChI=1S/C8H12BNO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8,11-12H,6,10H2;1H |
InChI 键 |
ZAKAEFAPKXYCIL-UHFFFAOYSA-N |
规范 SMILES |
B(C(CC1=CC=CC=C1)N)(O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13414128.png)
![(4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13414134.png)
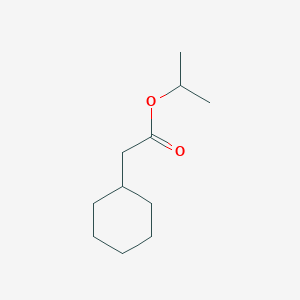
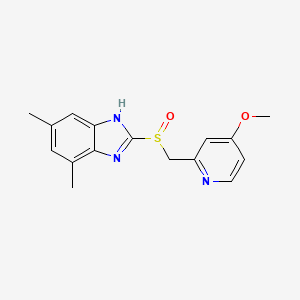
![2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid](/img/structure/B13414158.png)
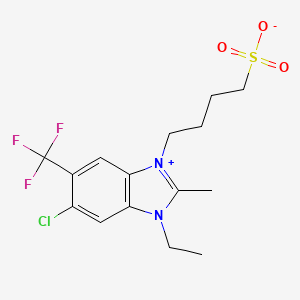
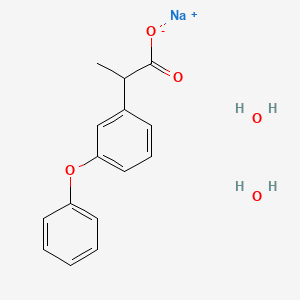
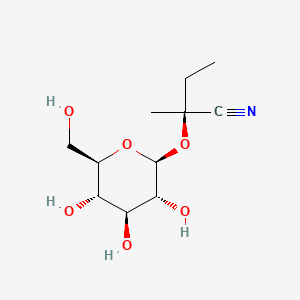
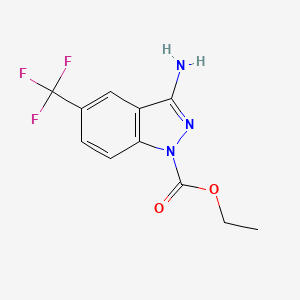
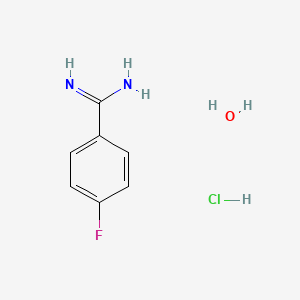
![2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B13414213.png)
